1-Cyano-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-Cyano-3-oxocyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol . This compound is characterized by a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a cyclobutane ring, which also contains a ketone group (C=O). It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be a useful research chemical and is widely applied in the synthesis of various bulk drugs .
Biochemical Pathways
It is known to be a key intermediate in the synthesis of several drugs, indicating its involvement in various biochemical reactions .
Result of Action
It is known to be a crucial intermediate in the synthesis of various drugs, suggesting that its action could have significant molecular and cellular effects .
Biochemical Analysis
Cellular Effects
The effects of 1-Cyano-3-oxocyclobutane-1-carboxylic acid on cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 1-Cyano-3-oxocyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the use of acetone, bromine, and malononitrile as starting materials. The reaction is carried out in the presence of solvents such as ethanol, dimethylformamide (DMF), and water, with sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst . The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Cyano-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-3-oxocyclobutane-1-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
1-Cyano-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
3-Oxocyclobutanecarboxylic acid: Lacks the cyano group, making it less reactive in certain nucleophilic addition reactions.
2-Cyanopyridine: Contains a cyano group attached to a pyridine ring, offering different chemical properties and reactivity.
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Contains a bromine atom and an aldehyde group, providing different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
1-cyano-3-oxocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c7-3-6(5(9)10)1-4(8)2-6/h1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRRIDOXAOEVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342068-60-3 |
Source
|
Record name | 1-cyano-3-oxocyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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